Product packaging for 1-(Tert-butoxy)-4-iodobenzene(Cat. No.:)

1-(Tert-butoxy)-4-iodobenzene

Cat. No.: B8265733
M. Wt: 276.11 g/mol
InChI Key: DELAOADCAYBHQW-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-iodobenzene ( 329318-60-7) is a high-purity organic compound with the molecular formula C 10 H 13 IO and a molecular weight of 276.11 g/mol . It is characterized by a tert-butoxy group and an iodine atom positioned para to each other on the benzene ring, making it a valuable and versatile building block in organic synthesis . This structure allows researchers to utilize the iodine atom as a reactive handle in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds . The tert-butoxy group is a stable ether and can serve as a protected phenol derivative, influencing the electronic properties of the aromatic ring . As a key synthetic intermediate, this compound is employed in the development of more complex molecular architectures for pharmaceutical and materials science research . Proper storage conditions are essential; it should be kept in a cool, dark place, sealed in a dry environment at room temperature to ensure its stability . This product is intended for research and development purposes and is not classified for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13IO B8265733 1-(Tert-butoxy)-4-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-[(2-methylpropan-2-yl)oxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELAOADCAYBHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Catalytic Transformations Involving 1 Tert Butoxy 4 Iodobenzene

Palladium-Catalyzed Cross-Coupling Reactions of 1-(Tert-butoxy)-4-iodobenzene

Palladium catalysts are instrumental in activating the C-I bond of this compound, facilitating its participation in several key cross-coupling transformations, including the Suzuki-Miyaura and Heck reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound. For this compound, this reaction provides a direct route to synthesize 4-(tert-butoxy)biphenyl derivatives, which are precursors to important phenolic compounds.

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov

For electron-rich aryl iodides like this compound, the oxidative addition step is typically facile. The critical challenge often lies in promoting the transmetalation and reductive elimination steps while preventing side reactions. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), which have been shown to be effective for a wide range of Suzuki-Miyaura reactions. nih.gov These ligands stabilize the palladium center, promote the desired reaction steps, and can be used at low catalyst loadings. The optimization process involves screening various combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents (e.g., toluene, dioxane, THF/water mixtures) to maximize the yield and reaction rate. researchgate.netresearchgate.netacs.org

Table 1: Illustrative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides

Palladium PrecursorLigandTypical BaseSolventKey Advantages
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OHigh activity for electron-rich and sterically hindered substrates. nih.gov
Pd₂(dba)₃XPhosK₂CO₃DioxaneBroad substrate scope, thermally stable.
Pd(PPh₃)₄(PPh₃)Na₂CO₃DME/H₂OClassical, widely used system, though may require higher loadings. tcichemicals.com

The tert-butoxy (B1229062) group at the para-position of the iodobenzene (B50100) ring exerts significant electronic and steric influence on the Suzuki-Miyaura coupling.

Electronic Effects : The tert-butoxy group is an electron-donating group (EDG) through resonance. This increases the electron density on the aromatic ring, which can facilitate the oxidative addition of the C-I bond to the Pd(0) center, a rate-determining step in many cross-coupling reactions. nih.gov

These factors combined make this compound a generally reactive substrate for Suzuki-Miyaura coupling, often leading to high yields under optimized conditions.

This compound can be successfully coupled with a wide array of organoboron reagents, highlighting the versatility of the Suzuki-Miyaura reaction. The reaction efficiency is generally high, though it can be influenced by the nature of the boron-containing partner.

The scope of compatible organoboron reagents includes:

Arylboronic acids : Both electron-rich and electron-poor arylboronic acids are effective coupling partners, allowing for the synthesis of a diverse range of unsymmetrical biaryl compounds. researchgate.net

Heteroarylboronic acids : Coupling with heteroaromatic boron reagents is also feasible, providing access to structures containing rings such as pyridine, thiophene, and pyrimidine. mdpi.com

Vinylboronic acids and esters : These reagents can be used to form styrenyl derivatives.

Alkylboronic acids and trifluoroborates : While generally more challenging, the coupling with sp³-hybridized boron reagents can be achieved using specialized catalyst systems. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org This reaction provides a powerful method for C-C bond formation and vinylation of aryl rings.

The coupling of this compound with various olefins, such as styrenes and acrylates, can be achieved using several catalytic systems, with modern methods focusing on greener and more efficient conditions.

Ionic Liquids (ILs): Ionic liquids have emerged as alternative solvents for the Heck reaction, offering advantages such as high thermal stability, low vapor pressure, and the ability to dissolve palladium catalysts, which can facilitate catalyst recycling. nih.govliv.ac.uk For the reaction of aryl iodides, simple palladium salts like Pd(OAc)₂ can often be used without the need for phosphine ligands. nih.gov The ionic liquid itself, particularly imidazolium-based ILs, can act as a ligand precursor, forming N-heterocyclic carbene (NHC) complexes with palladium in situ, which are highly active catalysts. researchgate.net The reaction of an aryl iodide with an acrylate (B77674) like butyl acrylate in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim][Br]) typically proceeds with high yield. liv.ac.uk

Mechanocatalysis: Mechanochemistry, or ball milling, offers a solvent-free or low-solvent approach to the Heck reaction. rsc.orgresearchgate.net This technique uses mechanical force to initiate chemical reactions. Recent studies have demonstrated the direct mechanocatalytic Heck coupling of aryl iodides with olefins using palladium milling balls as the catalyst source. rsc.orgrsc.org This method shows high chemoselectivity for the C-I bond, leaving other halide bonds like C-Br intact. rsc.orgnih.gov The reaction is typically performed by milling the aryl iodide, olefin, a base (e.g., K₂CO₃), and a small amount of a liquid grinding agent (e.g., DMF) at elevated temperatures. rsc.org This approach is environmentally benign and can lead to high product yields. rsc.org

Table 2: Modern Catalytic Systems for Heck Reaction of Aryl Iodides with Olefins

Reaction ConditionCatalyst SystemTypical OlefinBaseKey Features
Ionic LiquidPd(OAc)₂ in [bmim][Br]Butyl Acrylate, StyreneEt₃N or NaHCO₃High yields, potential for catalyst recycling, often phosphine-free. researchgate.netnih.gov
MechanocatalysisPalladium milling mediatert-Butyl Acrylate, StyreneK₂CO₃Solvent-free/low-solvent, high chemoselectivity for C-I bond. rsc.orgnih.gov

Heck Reaction

Substrate Scope of Olefinic Partners and Regioselectivity

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling aryl halides with alkenes. rsc.org For an electron-rich aryl iodide like this compound, the regiochemical outcome of the reaction is significantly influenced by both steric and electronic factors of the olefin partner. libretexts.orgliv.ac.uk Generally, the arylation occurs at the least sterically hindered carbon of the double bond. youtube.com

The reaction typically proceeds via a neutral pathway where the aryl group migrates to the less substituted carbon of the olefin. libretexts.orgbuecher.de This leads predominantly to the formation of linear or (E)-disubstituted alkene products. The tert-butoxy group, being electron-donating, enhances the reactivity of the aryl iodide in the initial oxidative addition step of the catalytic cycle. youtube.com A wide range of both electron-rich and electron-deficient olefins can serve as coupling partners.

Table 1: Representative Olefinic Partners in Heck Reactions

Olefin PartnerOlefin TypeExpected Major Product
StyreneElectron-Neutral(E)-1-(tert-butoxy)-4-styrylbenzene
Butyl AcrylateElectron-Deficient(E)-Butyl 3-(4-(tert-butoxy)phenyl)acrylate
Vinyl EtherElectron-Rich1-(tert-butoxy)-4-(1-alkoxyvinyl)benzene
N-VinylpyrrolidoneElectron-Rich1-(4-(tert-butoxy)phenyl)vinyl)pyrrolidin-2-one

This table is illustrative, based on general principles of the Heck reaction with electron-rich aryl halides.

Studies on similar electron-rich aryl halides have shown that using specific conditions, such as ionic liquids, can enhance regioselectivity, favoring the branched (α-substituted) product even with aryl iodides. liv.ac.uk However, under standard Heck conditions, the linear (β-substituted) product is generally favored.

Stereochemical Outcomes and Control in Heck Olefinations

The stereochemistry of the Heck reaction is a well-studied aspect of the transformation. The catalytic cycle typically involves a syn-migratory insertion of the olefin into the palladium-aryl bond, followed by a syn-β-hydride elimination. libretexts.org This mechanistic pathway results in the formal substitution of a vinylic hydrogen with the aryl group, with retention of the olefin's original geometry if it is substituted.

For terminal olefins, the reaction with this compound generally leads to the thermodynamically more stable (E)-isomer as the major product. Control over stereochemistry becomes more critical when new chiral centers are formed. Asymmetric Heck reactions, particularly intramolecular versions, can create quaternary carbon centers with high enantioselectivity. libretexts.org This is achieved by employing chiral phosphine ligands, such as (R)-BINAP, which transfer their chiral information from the catalyst to the product during the key C-C bond-forming step. libretexts.org For intermolecular reactions, achieving high enantioselectivity can be more challenging but is possible, especially when using aryl triflates in combination with chiral bidentate phosphine ligands, which favors a cationic reaction pathway that is more sensitive to electronic factors and ligand-induced chirality. libretexts.org

Buchwald-Hartwig Type C-Heteroatom Coupling

This compound is also an excellent substrate for Buchwald-Hartwig amination and related C-heteroatom coupling reactions. This palladium-catalyzed method is one of the most effective for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org

N-Arylation Reactions with Aryl Halides Bearing Alkoxy Groups

The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast array of primary and secondary amines. wikipedia.org The presence of an electron-donating alkoxy group, such as the tert-butoxy group on this compound, generally facilitates the initial oxidative addition step, making the substrate highly reactive. Research on electronically similar substrates, like p-methoxy and p-ethoxy-substituted aryl iodides, has demonstrated high yields in amination reactions, indicating that this compound would be a competent coupling partner. nih.govacs.org The reaction accommodates a wide range of amine nucleophiles, from simple alkylamines and anilines to more complex heterocyclic amines. nih.gov

Ligand Design and Mechanistic Insights into Amidation

The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand. The mechanism proceeds through a catalytic cycle involving: 1) oxidative addition of the aryl iodide to a Pd(0) complex, 2) coordination of the amine and deprotonation by a base to form a palladium-amido complex, and 3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Early catalyst systems had limited scope. The development of sterically hindered, electron-rich mono- and bidentate phosphine ligands by groups led by Buchwald and Hartwig dramatically expanded the reaction's utility. wikipedia.org These bulky ligands promote the formation of monoligated palladium species, which accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition. wikipedia.orgyoutube.com

Table 2: Key Ligand Classes for Buchwald-Hartwig Amination

Ligand Generation/TypeRepresentative LigandsKey Features
First GenerationP(o-tolyl)₃Effective for some aryl bromides; limited with secondary amines.
Bidentate LigandsBINAP, DPPFImproved rates and yields; extended scope to primary amines.
Bulky DialkylbiarylphosphinesXPhos, SPhos, tBuXPhosHighly active and versatile; allows coupling of aryl chlorides and diverse amine types. nih.gov
N-Heterocyclic Carbenes (NHCs)IPr, SIPrStrong σ-donors; provide high catalyst stability and activity, especially for challenging substrates. rsc.orgrsc.org
Selectivity Considerations between C-N and C-O Coupling

While palladium catalysts can also facilitate C-O bond formation (etherification) under similar conditions, achieving selectivity for C-N coupling is generally straightforward when an amine is the intended nucleophile. wikipedia.org The higher nucleophilicity of amines compared to alcohols ensures that C-N bond formation is kinetically favored. Selectivity is further controlled by the specific reaction conditions. The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) is standard for amination, as they are effective at deprotonating the amine without competing as a nucleophile. libretexts.org

The ligand choice also plays a crucial role. Modern bulky phosphine ligands are highly optimized for the amination reaction, promoting the reductive elimination from the palladium-amido complex over potential side reactions. While dedicated catalyst systems for C-O coupling exist, the standard Buchwald-Hartwig amination protocols are highly selective for the desired C-N bond formation.

C-S Coupling Reactions

Beyond C-N bond formation, Buchwald-Hartwig-type conditions can be adapted to form carbon-sulfur bonds, providing a route to aryl thioethers. wikipedia.org this compound can be coupled with a variety of thiols, including both aliphatic and aromatic thiols, using a palladium catalyst and a suitable phosphine ligand. nih.gov

The mechanism is analogous to the amination process, involving oxidative addition of the aryl iodide, followed by coordination and deprotonation of the thiol to form a palladium-thiolate complex, and subsequent reductive elimination. Thiolates are strong ligands for palladium, which can lead to catalyst inhibition. Therefore, the use of chelating bidentate phosphines or robust monophosphine ligands is often necessary to prevent ligand displacement and maintain catalytic activity. nih.gov

Table 3: Potential Thiol Coupling Partners for this compound

Thiol PartnerThiol TypeProduct Class
ThiophenolAromaticDiaryl thioether
4-MethoxythiophenolAromatic (Electron-Rich)Diaryl thioether
EthanethiolAliphaticAlkyl aryl thioether
1-DodecanethiolAliphatic (Long-chain)Alkyl aryl thioether

This table illustrates the scope of the C-S coupling reaction based on established methodologies.

Au(I)/Au(III)-Catalyzed Sulfonylation of Aryl Iodides

A recently developed gold-catalyzed sulfonylation reaction utilizes a ligand-enabled Au(I)/Au(III) redox cycle to couple aryl iodides with sodium sulfinates. acs.orgnih.gov This method provides an efficient pathway to synthesize diversely functionalized aryl sulfones. acs.orgresearchgate.net The reaction demonstrates broad applicability, particularly for aryl iodides bearing electron-donating groups, which tend to exhibit high reactivity. acs.org In this context, substrates like this compound, which contains the electron-donating tert-butoxy group, are expected to react smoothly under these conditions to form the corresponding aryl sulfone. acs.org This gold-catalyzed approach is complementary to traditional copper or palladium-catalyzed methods. acs.org

Aryl Iodide SubstrateReactivity with Sodium Sulfinates
Possessing electron-donating groups (e.g., phenoxy, methoxy, tert-butoxy )Generally high reactivity
Possessing electron-withdrawing groups (e.g., Br, Cl, CO2Me)Lower yields or unreactive
Palladium-Catalyzed Intermolecular Transthioetherification

A novel palladium-catalyzed intermolecular transthioetherification of aryl halides has been developed for the synthesis of aryl sulfides. nih.govrsc.org This methodology allows for the efficient reaction of aryl iodides with thioethers. nih.gov The protocol has proven effective for a wide range of substrates, demonstrating excellent functional group compatibility. nih.govrsc.org

In a specific application of this method, this compound was successfully reacted with 2-(methylmercapto)ethanol. nih.gov The reaction, conducted under standardized conditions using a palladium catalyst, resulted in the formation of the desired aryl methyl sulfide (B99878) in a good yield. nih.gov This transformation highlights the utility of the method for aryl iodides bearing sterically demanding, electron-donating substituents. nih.gov

Aryl IodideThioether ReagentCatalyst SystemYieldReference
This compound 2-(methylmercapto)ethanolPdCl2 / KOtBu76% nih.gov
1-ethoxy-4-iodobenzene2-(methylmercapto)ethanolPdCl2 / KOtBu80% nih.gov
1-iodo-3,5-dimethylbenzene2-(methylmercapto)ethanolPdCl2 / KOtBu72% nih.gov

Reactions Mediated by Hypervalent Iodine Chemistry

Aryl iodides, including this compound, are fundamental precursors for generating hypervalent iodine reagents, which are powerful oxidants in organic synthesis. These reagents are valued for their low toxicity and environmentally benign nature. nih.govsioc-journal.cn

Generation and Reactivity of Hypervalent Iodine Intermediates from Aryl Iodides

Hypervalent iodine compounds, specifically organo-λ3-iodanes (Iodine(III)), are generated through the oxidation of aryl iodides. organic-chemistry.orgnih.gov This in-situ generation is often achieved using stoichiometric oxidants like meta-chloroperoxybenzoic acid (mCPBA) or Oxone. organic-chemistry.org For instance, an aryl iodide (ArI) can be converted into reactive species such as iodosylbenzene (PhIO) or, in the presence of other reagents, into compounds like (diacetoxyiodo)benzene (B116549) (ArI(OAc)2) or Koser's reagent (ArI(OH)OTs). princeton.eduresearchgate.net

The reactivity of these hypervalent iodine intermediates stems from the highly electrophilic nature of the iodine(III) center and the excellent leaving group ability of the aryliodonio moiety. princeton.edu The core of their function is the favorable reduction of the hypervalent iodine back to its standard monovalent state, which drives a wide array of chemical transformations. princeton.edu

Oxidative Functionalizations and Rearrangements

Hypervalent iodine(III) reagents generated from aryl iodides are widely used to mediate oxidative functionalizations and rearrangements. nih.govsioc-journal.cnrsc.org A common application is the activation of carbon-carbon double bonds, which leads to the formation of cationic intermediates. nih.gov These intermediates are susceptible to subsequent rearrangements, enabling the synthesis of complex molecular structures under mild conditions. nih.govresearchgate.net

Examples of such transformations include:

1,2-Aryl Migrations: Chalcones and other unsaturated systems can undergo a 1,2-aryl migration to form α-aryl ketones. sioc-journal.cn

Oxidative Cyclizations: Unsaturated acids can be cyclized with a concurrent 1,2-migration of an aryl group to produce functionalized lactones, such as 4-arylfuran-2(5H)-ones. nih.gov

Ring Expansions and Contractions: Hypervalent iodine reagents can promote skeletal rearrangements, leading to either the expansion or contraction of ring systems. nih.govrsc.org

These reactions showcase the ability of hypervalent iodine species, derived from precursors like this compound, to facilitate intricate molecular reorganizations. nih.govsioc-journal.cn

Enantioselective Transformations Catalyzed by Chiral Aryl Iodides

A sophisticated application of hypervalent iodine chemistry involves the use of chiral aryl iodides as organocatalysts for enantioselective transformations. d-nb.infozjut.edu.cn While this compound is achiral, it represents the foundational iodoarene scaffold that can be modified with chiral auxiliaries to create effective asymmetric catalysts. hud.ac.uk

In this catalytic cycle, the chiral iodoarene is oxidized in situ to the active chiral iodine(III) species. This species then interacts with the substrate, and the chiral environment of the catalyst directs the reaction to proceed stereoselectively, yielding an enantioenriched product. d-nb.infothieme-connect.com This strategy has been successfully applied to various oxidative transformations, including:

Oxidative Rearrangements: The rearrangement of 1,1-disubstituted alkenes to α-arylated ketones has been achieved with high enantioselectivity using chiral hypervalent iodine reagents. d-nb.info

Vicinal Dioxygenation of Alkenes: The diacetoxylation of styrenes has been performed catalytically using a C2-symmetric aryl iodide, affording products with up to 96% enantiomeric excess (ee). thieme-connect.com

The development of these chiral catalysts provides a metal-free pathway to access valuable chiral building blocks from simple starting materials. d-nb.infothieme-connect.com

Computational and Mechanistic Investigations on 1 Tert Butoxy 4 Iodobenzene Reactivity

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricate details of reaction mechanisms involving 1-(tert-butoxy)-4-iodobenzene. These studies offer a molecular-level understanding of bond-breaking and bond-forming processes, the nature of transition states, and the factors controlling reaction selectivity.

The oxidative addition of aryl halides to low-valent transition metal complexes is a critical initiation step in many catalytic cycles. DFT studies on 4-substituted iodobenzenes, a class of compounds that includes this compound, have provided significant insights into this process. These computational analyses have been instrumental in comparing different potential pathways, such as the concerted versus the SN2-type mechanism.

For a series of 4-substituted iodobenzenes, DFT calculations have shown that the oxidative addition to a palladium(0) complex, a common catalyst, can proceed through different mechanisms depending on the ligands and reaction conditions. The tert-butoxy (B1229062) group in this compound, being an electron-donating group, influences the electronic properties of the C-I bond and the aromatic ring, which in turn affects the energetics of the oxidative addition step.

Table 1: Calculated Reaction Free Energies for Oxidative Addition of Substituted Iodobenzenes

SubstituentReaction Free Energy (kcal/mol)
-NO2-40.0
-CN-39.5
-H-35.9
-CH3-35.5
-OCH3-35.2
-N(CH3)2-34.8

A key aspect of quantum chemical studies is the ability to characterize the geometry and electronic structure of transition states, which are fleeting structures corresponding to the maximum energy point along a reaction coordinate. ulakbim.gov.tr For the oxidative addition of this compound, DFT calculations can precisely define the bond lengths and angles of the atoms involved in the transition state, providing a snapshot of the bond-breaking and bond-forming process.

By calculating the energies of the reactants, transition state, and products, the energy barrier (activation energy) for the reaction can be determined. This energy barrier is a critical parameter that dictates the rate of the reaction. For 4-substituted iodobenzenes, it has been shown that the nature of the substituent significantly influences the height of this barrier. Electron-withdrawing groups tend to lower the activation energy, thus accelerating the oxidative addition, while electron-donating groups, such as the tert-butoxy group, can have the opposite effect. These computational findings are invaluable for predicting the reactivity of this compound in various catalytic systems.

Table 2: Calculated Activation Energies for Oxidative Addition of Substituted Iodobenzenes

SubstituentActivation Energy (kcal/mol)
-NO25.8
-CN6.1
-H7.5
-CH37.8
-OCH38.0
-N(CH3)28.3

In molecules with multiple potential reaction sites, predicting the regioselectivity of a reaction is a significant challenge. Computational methods, particularly those based on DFT, can be employed to predict the most likely site of reaction. This is often achieved by analyzing various electronic structure properties, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions.

For this compound, the primary site of reactivity in cross-coupling reactions is the carbon-iodine bond. However, computational studies can provide a more nuanced understanding of the reactivity. For instance, in reactions where C-H activation is a possibility, DFT calculations can help to assess the relative likelihood of C-I bond cleavage versus C-H bond activation at different positions on the aromatic ring. The analysis of the electrostatic potential and the local nucleophilicity and electrophilicity indices can pinpoint the most reactive sites and explain the observed regioselectivity in various transformations.

Advanced Spectroscopic Methods for Mechanistic Elucidation

While computational studies provide theoretical insights, experimental validation is crucial for a complete understanding of reaction mechanisms. Advanced spectroscopic techniques are indispensable for probing the transient intermediates and understanding the kinetics of reactions involving this compound.

Due to the lack of specific studies on this compound, the following sections describe how these techniques are generally applied to elucidate the reaction mechanisms of similar aryl iodides.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful technique for monitoring the progress of a reaction in real-time. ed.ac.uknih.gov By acquiring NMR spectra at various time points during a reaction, it is possible to identify and quantify the concentrations of reactants, intermediates, and products. This information is vital for determining reaction kinetics and for detecting short-lived intermediates that might not be observable by conventional methods. For reactions involving this compound, in-situ NMR could be used to follow the disappearance of the starting material and the appearance of products, potentially allowing for the identification of key catalytic intermediates.

Stopped-Flow Spectroscopy: This technique is particularly useful for studying fast reactions that occur on the millisecond to second timescale. In a stopped-flow experiment, small volumes of reactant solutions are rapidly mixed, and the subsequent reaction is monitored by a fast detection method, typically UV-visible or fluorescence spectroscopy. This method could be applied to investigate the kinetics of the initial steps of reactions involving this compound, such as the oxidative addition to a metal catalyst, providing valuable data on the rate constants of these elementary steps.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and other soft ionization techniques have become invaluable tools for the characterization of reaction intermediates. purdue.eduresearchgate.net By directly sampling a reacting mixture, it is possible to detect and structurally characterize transient species, including catalytic intermediates. In the context of this compound chemistry, ESI-MS could be employed to identify and characterize palladium-aryl intermediates formed during cross-coupling reactions, providing direct evidence for the proposed mechanistic pathways.

Advanced Applications of 1 Tert Butoxy 4 Iodobenzene in Complex Organic Synthesis

Role as a Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of the iodo and tert-butoxy (B1229062) groups makes 1-(tert-butoxy)-4-iodobenzene a bifunctional building block. The iodine atom serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. The tert-butoxy group acts as a protected form of a phenol (B47542), which can be unmasked in a later synthetic step.

This compound's utility stems from the reactivity of the carbon-iodine bond, which readily participates in reactions essential for constructing complex scaffolds. chemimpex.comchemimpex.com Researchers utilize this compound as a stable and easy-to-handle intermediate to introduce a functionalized aromatic ring into target molecules. chemimpex.com The presence of the iodine atom opens pathways for further chemical modifications, making it a key player in innovative chemical synthesis. chemimpex.com

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionCatalyst/Reagent Example
Heck Reaction Forms a new carbon-carbon bond between the aryl iodide and an alkene.Palladium catalysts
Suzuki Coupling Couples the aryl iodide with an organoboron compound to form a biaryl structure.Palladium catalysts, Boronic acids
Sonogashira Coupling Forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.Palladium and Copper catalysts
Buchwald-Hartwig Amination Forms a carbon-nitrogen bond between the aryl iodide and an amine.Palladium catalysts
Deprotection Cleavage of the tert-butoxy group to reveal the phenolic hydroxyl group.Strong acids (e.g., Trifluoroacetic acid)

Preparation of Intermediates for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The structural motif of a substituted phenol is prevalent in a vast array of biologically active compounds. This compound is a crucial intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com Its structure allows for significant reactivity, which is essential for creating complex molecules used in medicinal chemistry. chemimpex.com

One specific application is in the synthesis of fungicides. For instance, it participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of the fungicide fenpropimorph. chemicalbook.com This demonstrates its role as a starting material for building the core structures of commercially important agrochemicals. The ability to perform coupling reactions at the iodine position first, while keeping the phenol protected, and then deprotecting it later, is a common strategy in multi-step syntheses of complex APIs.

Utilization in the Synthesis of Advanced Functional Materials (e.g., polymers, resins)

Beyond life sciences, this compound and its derivatives are employed in materials science. It is used in the production of advanced materials, including polymers and resins, where its incorporation can enhance properties such as thermal stability and chemical resistance. chemimpex.com

A significant application lies in the synthesis of diaryliodonium salts. Precursors like 1-tert-butyl-4-iodobenzene are used to create these salts, which function as effective catalysts in photopolymerization processes. sacredheart.edu These photoinitiators are crucial for applications in coatings, adhesives, and 3D printing, where rapid curing upon exposure to light is required. Furthermore, related structures have been explored for use in organic electronics, where they can serve as building blocks for organic semiconductors. nih.gov The ability to create well-defined polymeric structures through reactions involving the iodo-group makes this compound a valuable monomer precursor.

Strategic Role as a Precursor to Substituted Phenols

A primary strategic use of this compound is as a stable precursor to 4-iodophenol (B32979) and its derivatives. The tert-butoxy group is an effective protecting group for the phenolic hydroxyl functionality. researchgate.netorganic-chemistry.org This protection is crucial in multi-step syntheses where the presence of a free, acidic phenol could interfere with other desired reactions, such as those involving organometallic reagents.

Table 2: Deprotection Methods for tert-Butyl Phenolic Ethers

MethodReagentsConditions
Acidic Cleavage Trifluoroacetic Acid (TFA)Room temperature or mild heating
Gas-Phase Catalysis Solid acid catalystHigh temperature (200-500°C) google.comepo.org
Lewis Acid Catalysis Cerium(III) chloride (CeCl₃·7H₂O)/NaIMild conditions organic-chemistry.org

Incorporation into Natural Product Synthesis Pathways

The total synthesis of complex natural products often requires the assembly of multiple, highly functionalized fragments. Aryl iodides, such as this compound, are valuable building blocks in these intricate synthetic endeavors. frontiersin.org While direct use in every natural product synthesis is not documented, its utility is exemplified by the broader application of hypervalent iodine reagents, which are derived from such precursors, in key synthetic steps. frontiersin.orgscripps.edu

This compound provides a pre-functionalized aromatic ring that can be incorporated into a larger molecular framework through various cross-coupling reactions. The protected phenol offers a latent hydroxyl group that can be crucial for the final structure or for directing subsequent reactions. This strategy is common in the synthesis of complex alkaloids and polycyclic natural products where precise control over reactivity and stereochemistry is paramount. nih.govrsc.org For example, the construction of the core structures of molecules like tetrodotoxin (B1210768) involves the strategic use of highly substituted cyclohexane (B81311) rings, a process where functionalized aromatic precursors can play a role in fragment assembly. nih.govnih.gov

Sustainable and Innovative Methodologies in the Chemistry of 1 Tert Butoxy 4 Iodobenzene

Green Chemistry Principles in Synthesis and Application

Green chemistry principles are fundamental to developing environmentally benign chemical processes. For 1-(tert-butoxy)-4-iodobenzene, this involves redesigning synthetic routes to improve atom economy, reduce solvent use, and eliminate the need for toxic and expensive heavy metal catalysts.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful alternative to traditional solvent-based methods. dergipark.org.tritmedicalteam.pl By grinding or milling solid reactants together, often in the absence of any solvent, this technique can lead to reduced reaction times, lower energy consumption, and minimized waste streams. dergipark.org.trbohrium.comindexacademicdocs.org While specific mechanochemical applications involving this compound are not extensively documented, the principles have been successfully applied to related aryl halides in various coupling reactions.

Solvent-free reactions, whether conducted through mechanochemistry or thermal conditions, represent a cornerstone of green synthesis. itmedicalteam.pl The elimination of volatile organic solvents prevents pollution, reduces handling costs, and simplifies purification procedures. Research has demonstrated that a wide range of organic transformations can be performed under these conditions, and the reactivity of aryl iodides like this compound is well-suited for such processes. For instance, the synthesis of drugs like Aripiprazole has been successfully achieved using mechanochemical methods under phase-transfer catalyst (PTC) conditions, highlighting the potential of this technique for complex molecule synthesis. mdpi.com

Table 1: Comparison of Reaction Conditions for Synthesis of Aripiprazole

MethodReactantsSolventReaction TimeYield
Mortar Grinding 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl) piperazine (B1678402) HCl, K₂CO₃, TBABNone30 minNot specified
Ball Milling 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl) piperazine HCl, K₂CO₃, TBABNone30 minNot specified

Data sourced from studies on mechanochemical synthesis. mdpi.com

This table illustrates the application of solvent-free, mechanochemical methods in pharmaceutical synthesis, a strategy directly applicable to reactions involving intermediates like this compound.

A significant goal in sustainable chemistry is the replacement of transition-metal catalysts (e.g., palladium, copper) with more abundant, less toxic alternatives or catalyst-free systems. cas.cn Transition-metal-free C-C and C-heteroatom bond-forming reactions are particularly attractive. For aryl iodides like this compound, several powerful metal-free coupling strategies have emerged.

One prominent method involves the use of a strong base, such as potassium tert-butoxide (KOtBu), often in the presence of an organic ligand like 1,10-phenanthroline (B135089), to promote the arylation of C-H bonds. nih.govacs.orgsemanticscholar.org These reactions are believed to proceed through a radical or radical-anion pathway, bypassing the need for a metal catalyst entirely. cas.cnacs.org This approach has been successfully used for the direct arylation of arenes and heteroarenes with various aryl iodides. nih.govacs.org

Another important class of metal-free reagents are diaryliodonium salts, which serve as efficient arylating agents for a wide range of nucleophiles under mild conditions. nih.govbeilstein-journals.orgrsc.org These hypervalent iodine compounds can be used to form C-C, C-N, and C-O bonds without a transition metal, offering a greener alternative to traditional cross-coupling reactions. nih.govbeilstein-journals.org

Table 2: Examples of Transition-Metal-Free Arylation with Aryl Iodides

Aryl IodideCoupling PartnerConditionsProduct Yield
Iodobenzene (B50100)PyrazineKOtBu, MicrowaveModerate
4-IodotolueneBenzene (B151609)KOtBu, 1,10-phenanthroline derivativeHigh
N-(2-iodobenzyl)indoles(Intramolecular)KOtBu, 1,10-phenanthrolineGood to Excellent

This table presents generalized findings from various studies on transition-metal-free coupling reactions. nih.govacs.orgsemanticscholar.org

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and low cost. While organic compounds often have low solubility in water, performing reactions "on water" or in aqueous emulsions can lead to unique reactivity and rate enhancements. The hydrophobic effect can drive organic reactants together, accelerating the reaction. Although specific examples of this compound transformations in water are not prevalent in the literature, the broader field of aqueous organic synthesis demonstrates the viability of this approach for many reaction classes, including coupling reactions traditionally performed in organic solvents.

Flow Chemistry Approaches for Process Intensification

Flow chemistry, where reactions are performed in continuous streams within microreactors or tubes, offers significant advantages over traditional batch processing. nih.govmdpi.com This technology enables superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govsphinxsai.comaiche.org

Table 3: Comparison of Batch vs. Flow Chemistry for a Representative Synthesis

ParameterBatch ProcessingFlow ChemistryAdvantage of Flow
Heat Transfer Poor, risk of hotspotsExcellent, uniform heatingImproved safety and selectivity
Mass Transfer Limited by stirringExcellent, rapid mixingFaster reaction rates, higher yields
Reaction Time Hours to daysSeconds to minutesIncreased productivity
Scalability Difficult, requires re-optimizationStraightforward (scaling out)Faster development time
Safety Handling of large volumes of hazardous materialsSmall reaction volumes, better containmentReduced risk of accidents

This table provides a conceptual comparison based on established principles of flow chemistry. nih.govsphinxsai.com

Photocatalytic Strategies for C-X Bond Formation

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the formation of a wide variety of chemical bonds under exceptionally mild conditions. beilstein-journals.org This methodology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. beilstein-journals.orgnih.govnih.gov

Aryl iodides such as this compound are excellent substrates in photocatalytic reactions. The relatively weak C-I bond can be readily cleaved to generate an aryl radical, which can then participate in a variety of bond-forming events. Photocatalysis has been successfully employed for the formation of C-C, C-N, C-O, and C-S bonds. beilstein-journals.orgnih.govnih.govresearchgate.netrsc.org

For example, photocatalytic methods have been developed for the synthesis of N-arylindoles and the C-S cross-coupling of aryl halides with thiols. beilstein-journals.orgnih.gov Of particular relevance, a photocatalytic radical coupling strategy was developed to synthesize perfluoroalkoxylated arenes. In a key study, N-(p-tert-butylphenyl)-N-hydroxylamide, a molecule with a structure closely related to the title compound, was used as a starting material, demonstrating the applicability of this chemistry to the tert-butoxybenzene (B1293632) scaffold. semanticscholar.orgnih.gov These reactions often proceed at room temperature using simple light sources like LEDs, presenting a highly energy-efficient and green alternative to traditional thermal methods. nih.govresearchgate.net

Table 4: Selected Photocatalytic Transformations of Aryl Derivatives

TransformationReactantsPhotocatalystLight SourceKey Finding
C-N Bond Formation o-Styryl anilinesRu(bpz)₃₂18W LED White LightDirect synthesis of N-arylindoles via aerobic oxidation. nih.gov
C-O Bond Formation N-(p-tert-butylphenyl)-N-hydroxylamide, Perfluoroisopropyl iodideRu(bpy)₃₂3W Blue LEDsSelective O-RF bond formation via radical coupling. nih.gov
C-S Bond Formation Aryl iodides, Thiols[fac-Ir(ppy)₃]Not specifiedEfficient C-S cross-coupling under mild conditions. beilstein-journals.org

Future Research Directions and Perspectives

Exploration of Novel and Highly Efficient Catalytic Systems

The development of novel catalytic systems is paramount for enhancing the reactivity and applicability of 1-(tert-butoxy)-4-iodobenzene in cross-coupling and other functionalization reactions. While palladium-catalyzed reactions are standard, future work is directed towards more sustainable, cost-effective, and powerful catalytic methods.

One promising area is the advancement of hypervalent iodine catalysis . These systems utilize iodine in a higher oxidation state to mediate oxidative transformations. nsf.govwiley-vch.de Research is focused on designing recyclable hypervalent iodine reagents to improve the sustainability of these processes. acs.org The goal is to develop catalytic cycles where the iodoarene precursor is oxidized in situ to the active hypervalent iodine species, which then effects the desired transformation on a substrate before being reduced and re-entering the catalytic cycle. This approach minimizes waste and the need for stoichiometric, and often expensive, metal-based oxidants.

Furthermore, the exploration of catalysts based on earth-abundant metals like copper, nickel, and iron continues to be a major trend. These metals offer a more economical and environmentally benign alternative to precious metals like palladium. Research efforts are aimed at designing ligands that stabilize these base-metal catalysts, enhance their reactivity, and broaden their substrate scope to include sterically hindered or electronically challenging partners for this compound.

Catalyst System TypeResearch FocusPotential Advantage
Hypervalent Iodine Development of recyclable catalysts and in situ generation of active species. nsf.govacs.orgMetal-free, environmentally benign oxidative transformations.
Base Metals (Cu, Ni, Fe) Design of advanced ligands to improve stability and reactivity.Cost-effective, sustainable, reduced toxicity compared to precious metals.
Photoredox Catalysis Combining visible light-activated catalysts with metal or organocatalysts.Mild reaction conditions, novel reaction pathways, high selectivity.

Development of Stereoselective Transformations Incorporating the this compound Moiety

Creating chiral molecules with high enantiomeric purity is a critical goal in modern organic synthesis, particularly for pharmaceutical applications. Future research will increasingly focus on developing stereoselective reactions that incorporate the 1-(tert-butoxy)-4-iodophenyl group.

A key area of development is asymmetric cross-coupling reactions . This involves the design of chiral ligands for transition metal catalysts that can effectively control the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bonds. For instance, rhodium(I)/phosphoramidite-catalyzed enantioselective C–H arylation has shown promise for creating planar chiral compounds. acs.org Applying such methodologies to reactions involving this compound could provide access to a wide range of enantiopure, functionalized aromatic compounds.

Another avenue is the use of chiral hypervalent iodine reagents . These reagents can mediate enantioselective oxidative transformations, such as the α-functionalization of ketones. acs.org Developing catalytic versions of these reactions, where a chiral iodoarene is used as a precatalyst, represents a significant challenge and a major goal. Success in this area would enable the enantioselective introduction of nucleophiles to molecules containing the this compound scaffold. acs.org

Transformation TypeMethodGoal
Asymmetric C-C Coupling Chiral ligands for transition metals (e.g., Rh, Pd, Ni). acs.orgControl of axial or planar chirality in biaryl synthesis.
Asymmetric C-H Arylation Rhodium(I)/phosphoramidite catalysts. acs.orgEnantioselective functionalization of C-H bonds.
Oxidative Functionalization Chiral hypervalent iodine(III) reagents. acs.orgEnantioselective synthesis of α-substituted ketones and other functional groups.

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. acs.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even discover entirely new transformations.

Furthermore, AI can be employed for reaction discovery . By analyzing patterns in reactivity, AI algorithms can suggest novel combinations of reactants and catalysts that have a high probability of success. acs.orgnih.gov This "in silico" screening allows researchers to prioritize experiments that are most likely to yield new and useful transformations for functionalizing the this compound core. acs.orgnih.gov This workflow can unveil previously unreported reactions, expanding the synthetic chemist's toolkit. acs.orgnih.gov

AI/ML ApplicationDescriptionImpact on this compound Chemistry
Reaction Optimization Deep learning models are trained on experimental data to predict product yields under various conditions. rsc.orgchemrxiv.orgRapid identification of optimal catalyst, ligand, and solvent systems for cross-coupling reactions, saving time and materials. symeres.com
Predictive Modeling AI-based models are constructed to predict the outcome (e.g., yield, enantioselectivity) of unknown reactions. acs.orgchemistryworld.comEnables virtual screening of potential reaction partners and conditions before performing experiments.
Reaction Discovery Machine learning workflows are used to explore vast chemical spaces and identify novel, competent reactions. acs.orgnih.govnih.govSuggests new ways to functionalize the scaffold, leading to the discovery of unprecedented molecular architectures.

Design and Synthesis of Next-Generation Functional Molecules Utilizing the this compound Scaffold

The this compound scaffold is a valuable starting point for the construction of advanced functional molecules. chemimpex.com Its structure allows for rational, stepwise derivatization to create complex architectures for applications in materials science and medicinal chemistry. mdpi.comresearchgate.net

In materials science , this scaffold can be used to synthesize novel organic electronic materials. For instance, it can serve as a building block for electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). rsc.org Future research will focus on elaborating the scaffold into larger, conjugated systems with tailored electronic properties, such as high thermal stability and specific energy levels, for next-generation displays and lighting. rsc.orgcore.ac.uk

In medicinal chemistry , the 1-(tert-butoxy)-4-iodophenyl moiety is a key component in the design of bioactive compounds. nih.gov The tert-butoxy (B1229062) group can improve pharmacokinetic properties, while the iodo-substituent provides a handle for introducing diverse functionalities through cross-coupling. Future work will involve using this scaffold as a central hub to attach various pharmacophores, creating molecules that can interact with specific biological targets. mdpi.comnih.gov This "scaffold-based" drug design approach allows for the systematic exploration of chemical space to develop new therapeutic agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(tert-butoxy)-4-iodobenzene, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves iodination of a tert-butoxybenzene precursor. A common approach is electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., AlCl₃). Key factors include:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like dealkylation of the tert-butoxy group.
  • Moisture exclusion : Anhydrous conditions prevent hydrolysis of the Lewis acid catalyst .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yields range from 60–85% depending on iodine source and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : The tert-butoxy group appears as a singlet at δ 1.3–1.4 ppm (9H), while aromatic protons resonate as two doublets (δ 6.7–7.2 ppm, J = 8–9 Hz) due to para-substitution .
  • ¹³C NMR : The iodine-bearing carbon appears at δ 90–100 ppm, and the tert-butoxy oxygen-linked carbon at δ 70–80 ppm .
  • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 276 [M]⁺ and fragment peaks at m/z 221 (loss of tert-butoxy group) confirm the structure .

Advanced Research Questions

Q. How does the tert-butoxy group influence the reactivity of the iodine substituent in cross-coupling reactions, and what catalytic systems are most effective?

  • Methodological Answer : The bulky tert-butoxy group induces steric hindrance, slowing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Optimal conditions include:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with XPhos ligands enhance reactivity by mitigating steric effects.
  • Solvent : Polar aprotic solvents (DMF, THF) improve solubility.
  • Temperature : Elevated temperatures (80–100°C) accelerate reaction rates. Reported yields for arylboronic acid couplings range from 50–75% .
    • Contradiction Analysis : Some studies report lower yields compared to non-substituted aryl iodides. This discrepancy arises from competing protodeiodination under basic conditions, which can be minimized by using weaker bases (e.g., K₂CO₃ instead of NaOH) .

Q. In studies reporting conflicting data on the stability of this compound under basic conditions, what experimental variables should be controlled to resolve discrepancies?

  • Methodological Answer : Stability issues often stem from:

  • Base strength : Strong bases (e.g., NaH) promote deiodination or ether cleavage. Use milder bases (e.g., CsF) for reactions requiring basic conditions .
  • Solvent polarity : Protic solvents (e.g., MeOH) accelerate decomposition. Switch to aprotic solvents (e.g., DCM) .
  • Light exposure : Iodinated aromatics are light-sensitive; conduct reactions under inert atmosphere with amber glassware .

Q. How can this compound be utilized as a paramagnetic tag in NMR-based structural studies of biomolecules?

  • Methodological Answer : The iodine atom can be replaced with a sulfhydryl group (e.g., via thiol-iodine exchange) to attach spin labels (e.g., TEMPO) for paramagnetic relaxation enhancement (PRE) NMR. Key steps include:

  • Functionalization : React with 1,2-ethanedithiol to generate a thiol intermediate.
  • Spin labeling : Couple with a nitroxide radical via maleimide chemistry.
  • NMR analysis : Measure PRE effects to determine biomolecular distances (≤20 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.